Benzquinamide-d3 Hydrochloride
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Overview
Description
Benzquinamide is a discontinued antiemetic compound with antihistaminic, mild anticholinergic, and sedative properties . It was first synthesized by Pfizer in the 1960s . The mechanism of action is not known, but presumably, benzquinamide works via antagonism of muscarinic acetylcholine receptors and histamine H1 receptors .
Molecular Structure Analysis
The molecular formula of Benzquinamide is C22H32N2O5 . It has a mono-isotopic mass of 404.231110 Da . The structure of Benzquinamide includes a benzoquinolizine ring system, which is likely key to its biological activity .Chemical Reactions Analysis
Benzquinamide is thought to work via antagonism of muscarinic acetylcholine receptors and histamine H1 receptors . This suggests that it may interact with these receptors in the body, leading to its antiemetic effects.Physical And Chemical Properties Analysis
Benzquinamide has a molecular weight of 404.4999 g/mol . It has a mono-isotopic mass of 404.231122144 . The chemical formula of Benzquinamide is C22H32N2O5 .properties
IUPAC Name |
[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2,2,2-trideuterioacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5.ClH/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25;/h10-11,17-19H,6-9,12-13H2,1-5H3;1H/i3D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLNXGBVFTWMPS-FJCVKDQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC1CC2C3=CC(=C(C=C3CCN2CC1C(=O)N(CC)CC)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzquinamide-d3 Hydrochloride |
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